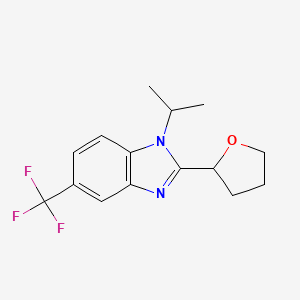
1-isopropyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole, also known as TFB, is a benzimidazole derivative that has been studied extensively for its potential applications in scientific research. TFB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of 1-isopropyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of a number of enzymes, including proteases and kinases, which play important roles in various biological processes. Additionally, this compound has been shown to interact with various proteins, such as transcription factors and membrane receptors, which can affect cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activity. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases. Additionally, this compound has been shown to have antioxidant activity, which can protect cells from oxidative stress. Finally, this compound has been shown to have antitumor activity, which may be due to its ability to inhibit the activity of various enzymes and proteins involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isopropyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole in lab experiments is its small size and simple structure, which makes it easy to synthesize and modify. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on 1-isopropyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its effects on various biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
1-isopropyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole can be synthesized using a variety of methods, including the reaction of 5-(trifluoromethyl)-1H-benzimidazole with tetrahydrofuran and isopropylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst, such as palladium on carbon. The resulting product can be purified using standard techniques, such as column chromatography.
Applications De Recherche Scientifique
1-isopropyl-2-(tetrahydro-2-furanyl)-5-(trifluoromethyl)-1H-benzimidazole has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and diabetes. In biochemistry, this compound has been used as a tool to study various biological processes, such as protein-protein interactions and enzyme activity. In pharmacology, this compound has been studied for its potential as a drug target, as well as its effects on various physiological systems.
Propriétés
IUPAC Name |
2-(oxolan-2-yl)-1-propan-2-yl-5-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c1-9(2)20-12-6-5-10(15(16,17)18)8-11(12)19-14(20)13-4-3-7-21-13/h5-6,8-9,13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNNWBZTTXYQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6093798.png)
![2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093804.png)
![(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)(phenyl)methanol trifluoroacetate (salt)](/img/structure/B6093807.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6093814.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6093816.png)
![6-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B6093825.png)
![2-[3-(2,6-difluorobenzyl)-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl]-4-(2-naphthyl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B6093833.png)
![N-(4-fluorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6093851.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6093852.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(4-pyridinyl)propyl]propanamide](/img/structure/B6093864.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6093881.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)isoxazole](/img/structure/B6093887.png)
![1-[4-(trifluoromethoxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6093891.png)
![N-(4-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6093893.png)
